molecular formula C25H34N4O2S B1662799 テノビン-6 CAS No. 1011557-82-6

テノビン-6

カタログ番号: B1662799
CAS番号: 1011557-82-6
分子量: 454.6 g/mol
InChIキー: BVJSXSQRIUSRCO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Tenovin-6 is a small molecule compound that has garnered attention for its potential anti-neoplastic effects and its role as an inhibitor of sirtuins, particularly SIRT1 . It has demonstrated promising results in various scientific research applications, particularly in cancer research.

Scientific Research Applications

Tenovin-6 has been utilized in diverse scientific studies, primarily focusing on its impact on cancer cells and related pathways. Some key applications include:

Inhibition of Sirtuins Tenovin-6 has been used as an inhibitor of sirtuins, especially SIRT1 . It can directly inhibit the protein deacetylase activity of purified human SIRT1, SIRT2, and SIRT3 .

Anti-neoplastic Effects Tenovin-6 has demonstrated anti-neoplastic effects in vitro and in vivo on various hematopoietic malignancies of lymphoid and myeloid lineages . It has shown inhibitory effects on cell proliferation in diffuse large B-cell lymphoma (DLBCL) cell lines .

Apoptosis Induction Tenovin-6 can induce apoptosis in cancer cells . It induces a massive apoptotic cell death in concentration- and time-dependent fashions in uveal melanoma (UM) cell lines . Tenovin-6 treatment induced both cleaved PARP-1 and cleaved caspase 3 .

Impact on Cell Cycle Treatment with Tenovin-6 significantly increased the percentages of cells in G1 phase while decreasing the percentages in S phase in DLBCL cell lines .

Autophagy Impairment Tenovin-6 has been shown to impair the autophagy pathway by increasing the levels of LC3-II and/or SQSTM1/p62 in CLL cells .

Tenovin-6 in Diffuse Large B-Cell Lymphoma (DLBCL)

Tenovin-6 potently inhibited cell proliferation in a dose- and time-dependent manner in DLBCL cell lines . Examination of cell cycle progression showed that the percentages of cells in G1 phase were significantly increased, while the percentages of cells in S phase were significantly decreased in a dose-dependent manner . Tenovin-6 treatment induced both cleaved PARP-1 and cleaved caspase 3, and also activated the extrinsic but not the intrinsic cell-death pathway .

Tenovin-6 in Uveal Melanoma (UM)

Tenovin-6 treatment significantly decreased the population of ALDH+ cells and tumor sphere formation . It induced a massive apoptotic cell death in concentration- and time-dependent fashions in UM cell lines . Tenovin-6 induced a dramatic increase in the cell population with loss of mitochondrial transmembrane potential . It also inhibits Wnt/β-catenin signaling perhaps through repressing GSK3β (S9) and DVL protein .

Synergistic Effects

Tenovin-6 enhances cytotoxic effects of 5-fluorouracil and oxaliplatin in colon cancer cells . The combination of Tenovin-6 and vinblastine synergistically inhibited the viability of UM cells . Combined treatment of metformin and tenovin-6 can synergistically induce the apoptotic pathway through SIRT1 down-regulation .

Other Cancers

Tenovin-6 has been shown to impair the autophagy pathway in chronic lymphocytic leukemia (CLL) cells . It has also shown effectiveness against hematopoietic malignancies including chronic myelogenous leukemia, acute lymphoblastic leukemia, acute promyelocytic leukemia and solid tumors such as pancreatic cancer, colon cancer, gastric cancer, Ewing sarcoma, and soft tissue sarcoma .

In Vivo Activity in Tumor Growth

Tenovins are active on mammalian cells at one-digit micromolar concentrations and decrease tumor growth in vivo as single agents . In vivo antitumor activity of tenovin-6 prompted to elucidate its precise mechanism of action as required for further optimization studies .

Granulocytic Differentiation

Tenovin-6 induces granulocytic differentiation by inhibiting SIRT2 activity .

Data Table

ApplicationCancer TypeFindings
Inhibition of cell proliferationDiffuse Large B-Cell Lymphoma (DLBCL)Potently inhibited cell proliferation in a dose- and time-dependent manner
Apoptosis InductionUveal Melanoma (UM)Induced a massive apoptotic cell death in concentration- and time-dependent fashions
Cell Cycle DisruptionDLBCLIncreased the percentages of cells in G1 phase while decreasing the percentages in S phase
Autophagy ImpairmentChronic Lymphocytic Leukemia (CLL)Impaired the autophagy pathway by increasing the levels of LC3-II and/or SQSTM1/p62
Synergistic EffectsColon CancerEnhances cytotoxic effects of 5-fluorouracil and oxaliplatin
Synergistic EffectsUMThe combination of Tenovin-6 and vinblastine synergistically inhibited the viability of UM cells
Synergistic EffectsVarious Cancer TypesCombined treatment of metformin and tenovin-6 can synergistically induce the apoptotic pathway through SIRT1 down-regulation
Tumor Growth ReductionVarious (in vivo)Decreases tumor growth in vivo as single agents
Granulocytic DifferentiationNeuroblastomaInduces granulocytic differentiation by inhibiting SIRT2 activity

準備方法

テノビン-6は、市販の前駆体から出発して一連の化学反応によって合成されます。 This compoundのジメチルスルホキシド(DMSO)への溶解度は10 mMを超え、実験目的で通常DMSOに調製されます .

化学反応の分析

テノビン-6は、以下を含むさまざまな化学反応を受けます。

これらの反応で一般的に使用される試薬には、酸化剤、還元剤、さまざまな触媒などがあります。 生成される主な生成物は、特定の反応条件と使用される試薬によって異なります .

科学研究への応用

This compoundは、科学研究において幅広い応用を持っています。

生物活性

Tenovin-6 is a small molecule identified as a potent inhibitor of sirtuins, specifically SIRT1 and SIRT2, which are NAD+-dependent deacetylases involved in various cellular processes, including apoptosis, cell cycle regulation, and tumorigenesis. This compound has garnered attention for its potential therapeutic applications in cancer treatment due to its ability to induce apoptosis in various cancer cell lines.

SIRT1/2 Inhibition

Tenovin-6 exerts its biological activity primarily through the inhibition of SIRT1 and SIRT2. This inhibition leads to the activation of tumor suppressor genes such as p53 , which plays a crucial role in regulating the cell cycle and inducing apoptosis. Studies have shown that Tenovin-6 treatment activates p53, resulting in decreased expression of anti-apoptotic proteins like Mcl-1 and XIAP , thereby promoting apoptotic pathways in cancer cells .

Induction of Apoptosis

The induction of apoptosis by Tenovin-6 has been demonstrated in various cancer types, including acute lymphoblastic leukemia (ALL), diffuse large B-cell lymphoma (DLBCL), and uveal melanoma. Key findings include:

  • Apoptosis in ALL Cells : Tenovin-6 treatment led to significant apoptosis in pre-B ALL cell lines and primary ALL cells, sensitizing them to chemotherapeutic agents like etoposide .
  • DLBCL Cell Lines : The compound inhibited proliferation in DLBCL cell lines in a dose-dependent manner, with increased levels of apoptotic markers such as cleaved PARP and caspase 3 observed post-treatment .
  • Uveal Melanoma Cells : In uveal melanoma cells, Tenovin-6 induced mitochondrial damage and increased cytochrome c release into the cytosol, further supporting its role in apoptosis induction .

Efficacy Against Cancer Cell Lines

The following table summarizes the effects of Tenovin-6 on various cancer cell lines:

Cancer Type Cell Line IC50 (μM) Mechanism Outcome
Acute Lymphoblastic LeukemiaREH, NALM-6<5SIRT1/2 inhibition, p53 activationInduces apoptosis
Diffuse Large B-cell LymphomaOCI-Ly1, DHL-102.5 - 10Inhibition of proliferation, activation of apoptosisReduces cell viability
Uveal MelanomaMel 270, 92.110Mitochondrial damage, caspase activationInduces massive apoptotic cell death
Sonic Hedgehog Medulloblastoma-<5Inhibition of growthReduced tumor growth in vivo

Case Studies

  • Acute Lymphoblastic Leukemia (ALL) :
    • A study involving 41 children with ALL demonstrated that Tenovin-6 effectively induced apoptosis and inhibited the growth of leukemic cells, suggesting its potential as a therapeutic agent for ALL .
  • Diffuse Large B-cell Lymphoma (DLBCL) :
    • Research indicated that Tenovin-6 significantly inhibited the proliferation of DLBCL cells while promoting autophagy markers. The findings suggest a complex interplay between apoptosis and autophagy modulation by Tenovin-6 .
  • Uveal Melanoma :
    • In vitro studies showed that Tenovin-6 could sensitize uveal melanoma cells to vinblastine, enhancing therapeutic efficacy when combined with conventional chemotherapy .

特性

IUPAC Name

4-tert-butyl-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O2S/c1-25(2,3)19-11-9-18(10-12-19)23(31)28-24(32)27-21-15-13-20(14-16-21)26-22(30)8-6-7-17-29(4)5/h9-16H,6-8,17H2,1-5H3,(H,26,30)(H2,27,28,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJSXSQRIUSRCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647242
Record name 4-tert-Butyl-N-[(4-{[5-(dimethylamino)pentanoyl]amino}phenyl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011557-82-6
Record name 4-tert-Butyl-N-[(4-{[5-(dimethylamino)pentanoyl]amino}phenyl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tenovin-6
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tenovin-6
Reactant of Route 3
Reactant of Route 3
Tenovin-6
Reactant of Route 4
Reactant of Route 4
Tenovin-6
Reactant of Route 5
Tenovin-6
Reactant of Route 6
Reactant of Route 6
Tenovin-6

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。